3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane
CAS No.:
Cat. No.: VC17667787
Molecular Formula: C13H14ClF3O
Molecular Weight: 278.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14ClF3O |
|---|---|
| Molecular Weight | 278.70 g/mol |
| IUPAC Name | 3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane |
| Standard InChI | InChI=1S/C13H14ClF3O/c14-8-10-4-2-6-18-12(10)9-3-1-5-11(7-9)13(15,16)17/h1,3,5,7,10,12H,2,4,6,8H2 |
| Standard InChI Key | KDGIUQQGEBSGPA-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C(OC1)C2=CC(=CC=C2)C(F)(F)F)CCl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features an oxane ring with stereochemical complexity. The chloromethyl (-CH₂Cl) and trifluoromethylphenyl (-C₆H₄CF₃) groups introduce steric and electronic effects that influence reactivity. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄ClF₃O |
| Molecular Weight | 278.70 g/mol |
| IUPAC Name | 3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane |
| SMILES | C1CC(C(OC1)C2=CC(=CC=C2)C(F)(F)F)CCl |
| InChIKey | KDGIUQQGEBSGPA-UHFFFAOYSA-N |
The trifluoromethyl group enhances lipophilicity, while the chloromethyl group serves as a versatile handle for further functionalization .
Stereochemical Considerations
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane involves multi-step strategies:
Route 1: Williamson Etherification
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Intermediate Preparation: 3-(Trifluoromethyl)phenol is reacted with epichlorohydrin to form a glycidyl ether intermediate.
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Cyclization: Acid-catalyzed cyclization yields the oxane ring .
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Chloromethylation: The hydroxyl group is converted to a chloromethyl group using thionyl chloride (SOCl₂).
Route 2: Ring-Closing Metathesis
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A diene precursor undergoes Grubbs catalyst-mediated cyclization to form the oxane skeleton, followed by trifluoromethylation via Ullmann coupling .
| Method | Yield | Conditions |
|---|---|---|
| Williamson Etherification | 65–70% | H₂SO₄, 80°C, 12 h |
| Ring-Closing Metathesis | 50–55% | Grubbs Catalyst, CH₂Cl₂, RT |
Optimization Challenges
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Trifluoromethyl Incorporation: Direct introduction of the -CF₃ group requires expensive reagents like TMSCF₃ or CF₃SO₂Na .
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Byproduct Formation: Competing elimination reactions during chloromethylation necessitate careful temperature control.
Chemical Reactivity and Applications
Substitution Reactions
The chloromethyl group undergoes nucleophilic substitution with reagents such as:
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Sodium Azide (NaN₃): Forms azide derivatives for click chemistry applications.
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Potassium Carbonate (K₂CO₃): Eliminates HCl to generate alkenes under basic conditions.
Pharmaceutical Relevance
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HDAC6 Inhibition: Structural analogs with trifluoromethylphenyl groups show promise as histone deacetylase inhibitors (Patent WO2017222951A1) .
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Prodrug Development: The chloromethyl group can be conjugated to prodrug moieties for targeted drug delivery .
Material Science Applications
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Polymer Modification: Serves as a crosslinking agent in fluorinated polymers, enhancing thermal stability .
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Boiling Point | 285–290°C (dec.) | Simulated (EPI Suite) |
| LogP (Octanol-Water) | 3.2 | HPLC Determination |
| Solubility | 0.5 mg/mL in DMSO | Experimental |
Biological and Toxicological Profile
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Cytotoxicity: Preliminary assays indicate an IC₅₀ > 100 μM in HEK293 cells, suggesting low acute toxicity.
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Metabolic Stability: The trifluoromethyl group resists oxidative degradation in liver microsomes .
Future Research Directions
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